molecular formula C15H18O5 B051071 (3aR,6R,6aR)-6-(benzyloxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one CAS No. 85846-80-6

(3aR,6R,6aR)-6-(benzyloxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

Cat. No. B051071
CAS RN: 85846-80-6
M. Wt: 278.3 g/mol
InChI Key: HTBWOOVHGLNZBX-JHJVBQTASA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves reactions under mild conditions, as seen in the synthesis of 2,2-dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones and their corresponding hydroxy-pyrones, indicating a potential pathway for synthesizing the compound (Katritzky et al., 2005).

Molecular Structure Analysis

For compounds with similar structures, like 1,3-dioxolanes, X-ray and IR studies are used to understand their preferred conformation, which may provide insights into the molecular structure of the compound of interest (Irurre et al., 1992).

Chemical Reactions and Properties

The reactions and properties of similar compounds, like variously substituted pyridinols, which possess antioxidant properties, offer a framework to hypothesize the chemical behavior of the compound (Wijtmans et al., 2004).

Physical Properties Analysis

The physical properties of related compounds can be studied through various spectroscopic methods, as seen in the analysis of benzimidazoles, which can guide the investigation of the physical properties of the compound of interest (Gürbüz et al., 2016).

Chemical Properties Analysis

The chemical properties of structurally related compounds, such as the benzo[d][1,4]dioxol-4(3aH)-ones, can be deduced from studies involving their synthesis, spectral, and theoretical characterization, providing a basis for understanding the chemical properties of the compound in focus (Heravi et al., 2010).

Scientific Research Applications

Synthesis and Chemical Transformations

Research on similar compounds, like 1,2-benzoxathiin-4(3H)-one 2,2-dioxide and its derivatives, demonstrates significant synthetic and pharmacological potential. These compounds are synthesized through cyclization of salicylic acid derivatives, with their chemical transformations involving various reaction centers of the heterocyclic fragment. This suggests the relevance of exploring the synthetic pathways and transformations of complex molecules for creating new molecular systems with pharmacological properties (Hryhoriv et al., 2021).

Biological Activities and Applications

The study of chromone compounds, closely related in structure to the target compound, indicates their strong scavenging effect towards free radicals, highlighting their potential as antioxidants. These findings suggest that molecules with similar structural features could exhibit significant antioxidant activities, relevant for protecting against oxidative stress (Kładna et al., 2014).

Environmental and Toxicological Studies

Dioxin and related compounds have been the subject of environmental and toxicological studies, emphasizing their impact on human health and ecosystems. Such research underscores the importance of understanding the toxicological profiles of complex organic compounds, potentially guiding safety assessments and regulatory considerations for new chemicals (Steenland et al., 2004).

Safety And Hazards

The safety data sheet for this compound indicates that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately. It should be stored in a cool, dry place away from sources of ignition .

properties

IUPAC Name

(3aR,6R,6aR)-2,2-dimethyl-6-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-15(2)19-12-11(18-14(16)13(12)20-15)9-17-8-10-6-4-3-5-7-10/h3-7,11-13H,8-9H2,1-2H3/t11-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBWOOVHGLNZBX-JHJVBQTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(=O)C2O1)COCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](OC(=O)[C@@H]2O1)COCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,6R,6aR)-6-(benzyloxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

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